2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide
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Overview
Description
2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide is a complex organic compound with a molecular formula of C28H24N4O3S and a molecular weight of 496.592 g/mol . This compound features a triazole ring, a methoxyphenyl group, a phenoxymethyl group, and a naphthylacetamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl and Phenoxymethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with methoxyphenyl and phenoxymethyl halides.
Attachment of the Naphthylacetamide Moiety: This step involves the reaction of the triazole derivative with naphthylacetic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the naphthylacetamide moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.
Biology
Biologically, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be investigated for similar activities, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential as a therapeutic agent is of interest. Its structural similarity to other bioactive triazoles suggests it could be explored for treating infections or as a scaffold for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit key enzymes or disrupt cell membrane integrity in microorganisms. The triazole ring is known to interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthylacetamide moiety, in particular, differentiates it from other similar compounds and may enhance its biological activity or chemical reactivity.
Properties
CAS No. |
539808-32-7 |
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Molecular Formula |
C28H24N4O3S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H24N4O3S/c1-34-22-16-14-21(15-17-22)32-26(18-35-23-10-3-2-4-11-23)30-31-28(32)36-19-27(33)29-25-13-7-9-20-8-5-6-12-24(20)25/h2-17H,18-19H2,1H3,(H,29,33) |
InChI Key |
UTULGOCILWLLFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)COC5=CC=CC=C5 |
Origin of Product |
United States |
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